Micafungin (sodium)

Description

Pharmacological Properties of Micafungin (Sodium)

Mechanism of Action: β-(1,3)-D-Glucan Synthase Inhibition

Micafungin selectively inhibits 1,3-β-D-glucan synthase , an enzyme critical for fungal cell wall synthesis. This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death. Key features include:

- Fungicidal activity against Candida spp. (including azole-resistant strains like C. glabrata and C. krusei).

- Fungistatic activity against Aspergillus spp., reducing hyphal growth and invasive potential.

- No cross-resistance with azoles or polyenes due to its distinct molecular target.

Pharmacokinetic Profile

Absorption and Distribution

- Route of administration : Intravenous infusion (once daily).

- Linearity : Dose-proportional AUC over 50–150 mg in adults and 3–8 mg/kg in pediatric patients.

- Protein binding : >99%, primarily to albumin.

- Volume of distribution : ~0.2 L/kg, indicating limited tissue penetration.

Metabolism and Excretion

- Metabolism : Primarily by arylsulfatase and catechol-O-methyltransferase; minimal CYP3A involvement.

- Elimination :

- Fecal excretion : 71% of dose within 28 days.

- Half-life : 13–17 hours in adults; shorter in pediatric patients (12.5–13.6 hours).

Table 1: Pharmacokinetic Parameters in Adults

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (100 mg) | 10.1 ± 4.4 μg/mL |

| AUC₀–₂₄ (100 mg) | 97 ± 29 μg·h/mL |

| Clearance | 0.298 ± 0.115 mL/min/kg |

- Hepatic impairment : No dose adjustment required, but AUC decreases by 22–30% in severe cases.

- Pediatrics : Higher clearance (20–80 mL/h/kg) necessitates weight-based dosing (2–10 mg/kg).

Pharmacodynamic Characteristics

Micafungin exhibits concentration-dependent activity , with efficacy linked to the AUC/MIC ratio. Key findings:

- Time-kill studies : Rapid fungicidal effects against C. albicans within 4–6 hours.

- Post-antifungal effect (PAFE) : Prolonged suppression of fungal growth (2–4 hours) after drug removal.

Table 2: In Vitro Activity Against Candida spp.

| Species | MIC₈₀ (μg/mL) |

|---|---|

| C. albicans | 0.03–0.06 |

| C. glabrata | 0.06–0.12 |

| C. krusei | 0.12–0.25 |

| C. tropicalis | 0.03–0.06 |

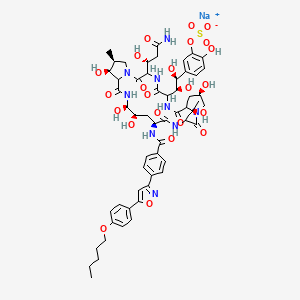

Properties

IUPAC Name |

sodium;[5-[(1S,2S)-2-[(11R,18S,20R,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38+,42?,43?,44?,45?,46-,47-,48-,52+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOAFHGJVIVFMZ-DKGGVQQESA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)C5[C@H]([C@H](CN5C(=O)C(NC(=O)C(NC(=O)C6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H70N9NaO23S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microbial Production via Coleophoma empetri

Micafungin sodium’s structural backbone originates from FR901379, a cyclic hexapeptide produced by the filamentous fungus Coleophoma empetri. The fermentation process involves:

-

Strain Optimization : Heavy-ion beam mutagenesis significantly enhances FR901379 yield. Mutant strains developed through two irradiation cycles achieved a 253.7% increase in titre (1.1 g/L) compared to wild-type strains.

-

Morphological Engineering : Comparative genomic analysis links elevated FR901379 production to mutations in genes regulating hyphal differentiation, enabling efficient substrate utilization.

Enzymatic Modification of FR901379

Post-fermentation, FR901379 undergoes enzymatic catalysis to introduce critical functional groups:

-

Acylation : The side chain FR195752 is coupled to FR901379 via enzymatic acylation, forming the final micafungin structure.

-

Purification : Chromatographic techniques isolate intermediates, ensuring >99% purity before chemical synthesis.

Chemical Synthesis and Side-Chain Coupling

Synthesis of FR195752 Side Chain

The FR195752 side chain, a 3,5-diarylisoxazole, is synthesized through regioselective conversion of diaryl-β-diketone (Figure 1):

-

β-Keto Enamine Formation : Reacting β-diketone with ammonium acetate yields an enamine intermediate.

-

Cyclization : Treatment with hydroxylamine hydrochloride induces cyclization to 3,5-diarylisoxazole, achieving 92% regioselectivity.

-

Recycling Byproducts : Hydrolysis of disfavored regioisomers enables efficient recycling, reducing waste.

Coupling to FR901379

The side chain is conjugated to FR901379 via a peptide bond:

-

Activation : FR195752 is activated using carbodiimide reagents.

-

Coupling : Reaction with FR901379 in anhydrous dimethylformamide (DMF) yields micafungin acid.

Purification and Sodium Salt Formation

Challenges in pH-Dependent Crystallization

Micafungin acid (pKa ~1 for sulfonic acid group) requires precise neutralization to form the sodium salt. Traditional methods using strong bases (e.g., NaOH) caused degradation impurities (Figures 2–3):

Weak Base Neutralization Protocol

Patent US9115177B2 and CN102775476A disclose optimized methods using weak bases:

-

Base Selection : Sodium bicarbonate (pKa 6.4) or disodium hydrogen citrate (pKa 4.8) minimizes pH overshooting.

-

Titration Process : Incremental addition of 0.01–0.5 M weak base adjusts pH to 4.5–7.0, achieving 99.55% HPLC purity (Table 1).

Table 1: Purity Outcomes of Sodium Salt Preparation Methods

| Method | Base Used | pH Range | HPLC Purity | Impurity Increase |

|---|---|---|---|---|

| Strong Base (NaOH) | 0.1 M NaOH | 6–8 | 97.30% | +2.3% |

| Weak Base (NaHCO₃) | 0.01 M NaHCO₃ | 4.5–5.5 | 99.55% | <0.5% |

| Organic Weak Base (Citrate) | 0.1 M Citrate | 5.0–6.0 | 99.20% | <0.7% |

Industrial-Scale Lyophilization and Formulation

Drug Substance Stabilization

Micafungin sodium’s amorphous nature necessitates strict control during lyophilization:

Reconstitution and Infusion Preparation

Clinical protocols specify:

-

Reconstitution : 5 mL of 0.9% NaCl or 5% glucose per vial (50–100 mg), avoiding agitation to prevent foaming.

-

Dilution : Further dilution to 0.5–4 mg/mL in 100 mL infusion bags, with light protection.

Quality Control and Regulatory Compliance

Impurity Profiling

Specified impurities (e.g., M1, M2 metabolites) are controlled to <0.5% via:

Chemical Reactions Analysis

Types of Reactions: Micafungin (sodium) undergoes various chemical reactions, including:

Oxidation: Micafungin can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the structure of micafungin, affecting its antifungal properties.

Substitution: Substitution reactions can occur, where specific functional groups in micafungin are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Clinical Indications

Micafungin is primarily indicated for:

- Candidemia : Treatment of bloodstream infections caused by Candida species.

- Acute Disseminated Candidiasis : Management of widespread candidiasis affecting multiple organs.

- Esophageal Candidiasis : Treatment for infections in the esophagus.

- Prophylaxis in Hematopoietic Stem Cell Transplantation (HSCT) : Prevention of fungal infections in immunocompromised patients undergoing HSCT .

Efficacy in Pediatric Populations

A significant study evaluated micafungin's prophylactic use in pediatric patients undergoing autologous HSCT. In this phase II trial involving 112 patients, micafungin was administered at a dosage of 1 mg/kg/day from day 8 until neutrophil engraftment. The results indicated a treatment success rate of 99.1%, with only one patient experiencing a probable invasive fungal disease (IFD). Importantly, adverse events were classified as unlikely related to micafungin, demonstrating its safety profile .

Comparative Studies

Micafungin has been shown to outperform fluconazole in antifungal prophylaxis during neutropenic phases post-HSCT. In a comparative analysis involving both pediatric and adult populations, micafungin demonstrated a higher efficacy rate (80% vs. 73.5% for fluconazole) during this critical period .

Efficacy Against Specific Fungal Strains

Research has highlighted micafungin's effectiveness against various Candida strains, including C. albicans and C. glabrata, while noting resistance in certain strains like C. parapsilosis. In vitro studies suggest that micafungin exhibits fungicidal activity against most clinical isolates of Candida species . Additionally, it has shown inhibitory effects on Aspergillus species such as A. fumigatus and A. niger, expanding its application in treating invasive aspergillosis when combined with other antifungal therapies .

Case Studies

- Case Study on Critical Care Patients : A study involving 34 critical care patients treated with micafungin revealed that 29 cases were analyzable for fungal infection outcomes. Proven fungal infections were documented in three patients, indicating the potential role of micafungin in severe cases where rapid intervention is crucial .

- Prophylactic Use in Neutropenic Patients : Another study focused on the use of micafungin as a prophylactic agent during chemotherapy-induced neutropenia showed promising results with minimal toxicity and significant prevention of IFDs .

Summary Table of Micafungin Applications

| Application | Indications | Efficacy Rate (%) | Patient Population |

|---|---|---|---|

| Treatment of Candidemia | Candidemia | High | Adults and Pediatrics |

| Acute Disseminated Candidiasis | Multiple organ candidiasis | High | Adults |

| Esophageal Candidiasis | Esophageal infections | High | Adults |

| Prophylaxis in HSCT | Prevention during HSCT | 99.1 | Pediatrics |

| Treatment of Invasive Aspergillosis | Combination therapy | Variable | Adults |

Mechanism of Action

Micafungin (sodium) exerts its antifungal effects by inhibiting the enzyme beta-1,3-D-glucan synthase, which is responsible for the synthesis of beta-1,3-D-glucan, an essential component of the fungal cell wall . This inhibition leads to reduced formation of beta-1,3-D-glucan, resulting in osmotic instability and cellular lysis of the fungal cells . The molecular targets and pathways involved include the disruption of cell wall integrity and interference with fungal cell growth and division .

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

Table 1: Comparative Pharmacological Profiles of Echinocandins

Mechanistic and Structural Differences

- Structural Variations: Echinocandins share a cyclic hexapeptide core but differ in side chains. Micafungin’s sulfated alkyl side chain enhances solubility (up to 50 mg/mL), enabling higher concentrations without surfactants .

- Spectrum: All echinocandins lack activity against Cryptococcus and Mucorales. Caspofungin is uniquely approved for invasive aspergillosis, whereas micafungin’s role remains investigational .

Efficacy in Resistant Infections

- Candida glabrata with FKS Mutations : Micafungin retains efficacy against strains with FKS1/FKS2 mutations, requiring lower AUC/MIC ratios compared to caspofungin and anidulafungin . For example, micafungin achieved a ≥1-log reduction in kidney fungal burden for FKS-mutant C. glabrata, whereas anidulafungin failed .

- Aspergillus spp. : Micafungin’s fungistatic activity is comparable to caspofungin but lacks robust clinical validation .

Table 2: Clinical Efficacy in Key Trials

Market and Utilization

Micafungin holds ~28% of the global echinocandin market, dominated by Astellas (97% market share). Its cost-effectiveness and tolerability drive use in prophylaxis, though caspofungin remains preferred for invasive aspergillosis .

Unmet Needs :

- Robust data for invasive aspergillosis and empirical therapy.

- Standardized susceptibility testing for echinocandins .

Biological Activity

Micafungin sodium, a member of the echinocandin class of antifungal agents, is primarily utilized for the treatment and prophylaxis of invasive fungal infections, particularly those caused by Candida species. This article delves into the biological activity of micafungin, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Micafungin exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The selectivity for fungal cells over mammalian cells is attributed to the absence of β-glucan in human tissues.

Pharmacokinetics

Micafungin is administered intravenously and is highly protein-bound (>99%), primarily to albumin. It has a half-life ranging from 14 to 17 hours, allowing for once-daily dosing in most clinical scenarios. The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 100% (IV administration) |

| Volume of Distribution (Vd) | 0.39 ± 0.11 L/kg |

| Half-Life | 14-17 hours |

| Clearance | Dose-independent |

Clinical Efficacy

Micafungin has been evaluated in various clinical trials for its efficacy against candidemia and invasive candidiasis. A pivotal Phase III trial compared micafungin with fluconazole for the treatment of esophageal candidiasis, demonstrating that micafungin was effective in achieving mycological clearance.

Case Studies

- Candidemia Treatment : In a randomized double-blind study involving 200 patients with candidemia, micafungin showed a success rate comparable to caspofungin, with adverse reactions reported in 92% of the micafungin group compared to 89% in the caspofungin group .

- Pediatric Application : A study involving pediatric patients undergoing hematopoietic stem cell transplantation indicated that micafungin effectively reduced the incidence of Candida infections when administered at a dose of 1 mg/kg/day . Adverse reactions were similar to those observed in adults but included higher rates of gastrointestinal disturbances.

Safety Profile

The safety profile of micafungin is generally favorable. Common adverse reactions include gastrointestinal symptoms such as diarrhea and vomiting, as well as metabolic disturbances like hypokalemia. Table 2 summarizes selected adverse reactions observed in clinical trials.

| Adverse Reaction | Micafungin (%) | Caspofungin (%) |

|---|---|---|

| Diarrhea | 8 | 7 |

| Vomiting | 9 | 8 |

| Hypoglycemia | 6 | 5 |

| Hyperkalemia | 5 | - |

Q & A

Q. What are the primary mechanisms of action of micafungin sodium against fungal pathogens, and how can researchers validate these mechanisms experimentally?

Micafungin inhibits 1,3-β-D-glucan synthase, disrupting fungal cell wall synthesis. To validate this, researchers can:

- Use in vitro susceptibility testing (e.g., CLSI M38-A2 broth microdilution) to measure minimum inhibitory concentrations (MICs) against Candida and Aspergillus spp. .

- Employ transcriptional analysis (qRT-PCR) to assess downregulation of biofilm-related genes (e.g., algC, pelC) in Pseudomonas aeruginosa .

- Combine with β-glucan quantification assays (e.g., chromogenic substrate methods) to confirm reduced glucan synthesis .

Q. What standardized experimental models are recommended for evaluating micafungin's efficacy in candidemia and invasive aspergillosis?

- Murine models : Use immunosuppressed mice infected with Candida albicans or Aspergillus fumigatus. Measure survival rates, fungal burden (CFU counts in organs), and histopathological changes .

- Biofilm assays : Utilize static or flow-cell systems to quantify micafungin's inhibition of biofilm formation in Candida spp. .

- Clinical isolates : Include strains with known resistance mutations (e.g., FKS mutations) to assess cross-resistance patterns .

Q. How should researchers address variability in micafungin's solubility and stability during in vitro experiments?

- Prepare stock solutions in sterile water with gentle warming (≤37°C) and brief sonication to achieve concentrations up to 64.66 mg/mL .

- Validate stability via HPLC under experimental conditions (pH, temperature) and avoid long-term storage of diluted solutions .

- Include vehicle controls (e.g., DMSO) to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize micafungin dosing in pediatric populations, particularly neonates?

- Use allometric scaling with a three-fourths exponent for clearance (CL) normalized to a 70-kg adult. For neonates, prioritize weight-based dosing (e.g., 10 mg/kg/day) to achieve CNS penetration .

- Collect serial plasma samples during the first dosing interval and at steady state. Analyze via nonlinear mixed-effects modeling (NONMEM) to account for developmental changes in CL and volume of distribution .

- Validate simulations against clinical outcomes (e.g., AUC/MIC targets linked to fungal burden reduction) .

Q. What methodological approaches reconcile discrepancies between in vitro susceptibility data and in vivo efficacy in aspergillosis models?

- Combination therapy : Test micafungin with triazoles (e.g., voriconazole) or β-glucan synthesis enhancers (e.g., KB425796-C) to overcome paradoxical in vivo resistance .

- Host-pathogen interactions : Incorporate immunocompetent vs. immunosuppressed models to assess micafungin's dependency on immune cell activity .

- PK/PD bridging : Use Monte Carlo simulations to align in vitro MICs with achievable tissue concentrations in target organs (e.g., lung, brain) .

Q. What strategies mitigate confounding factors in safety analyses of micafungin across diverse patient cohorts (e.g., transplant recipients, elderly)?

- Pool adverse event (AE) data from multicenter trials, coded via MedDRA (v5.0), and stratify by age, comorbidities, and concurrent medications .

- Apply multivariate regression to distinguish micafungin-related AEs (e.g., hepatic enzyme elevations) from confounding variables (e.g., chemotherapy-induced toxicity) .

- Monitor renal impairment in elderly cohorts via serial creatinine clearance measurements, despite micafungin's minimal renal excretion .

Q. How can transcriptomic profiling elucidate micafungin's off-target effects on bacterial biofilms in polymicrobial infections?

- Perform RNA-seq on P. aeruginosa biofilms post-treatment to identify dysregulated pathways (e.g., quorum sensing, alginate biosynthesis) .

- Validate findings with mutant strains (e.g., ndvB knockouts) to confirm 1,3-β-D-glucan's role in biofilm resilience .

- Correlate transcriptomic data with phenotypic assays (e.g., biomass quantification, confocal microscopy) .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on micafungin's efficacy against non-Candida fungi (e.g., Fusarium spp.)?

- Conduct species-specific MIC testing using standardized media (RPMI-1640 + 2% glucose) and endpoint criteria (≥50% growth inhibition) .

- Compare with genomic databases (e.g., Candida Genome Database) to identify intrinsic resistance markers (e.g., altered glucan synthase subunits) .

- Publish negative data transparently to avoid publication bias .

Q. What statistical methods are robust for analyzing micafungin's synergistic effects in combination therapy trials?

- Use fractional inhibitory concentration index (FICI) with checkerboard assays. Define synergy as FICI ≤0.5 and antagonism as FICI >4 .

- Apply time-kill curves to assess pharmacodynamic interactions over 24–48 hours .

- Report 95% confidence intervals for survival outcomes in animal models to quantify uncertainty .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.